molecular formula C10H11BrN5Na4O14P3 B15204030 2H-Pyran,3-bromotetrahydro-2,6-dimethoxy-5-methyl-

2H-Pyran,3-bromotetrahydro-2,6-dimethoxy-5-methyl-

Cat. No.: B15204030
M. Wt: 690.00 g/mol
InChI Key: LHSZEDDOLBXHHW-QCYKBCJBSA-J
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Description

2H-Pyran,3-bromotetrahydro-2,6-dimethoxy-5-methyl- is a heterocyclic organic compound that features a pyran ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran,3-bromotetrahydro-2,6-dimethoxy-5-methyl- typically involves the bromination of tetrahydropyran derivatives. One common method includes the reaction of tetrahydropyran with bromine in the presence of a catalyst under controlled conditions . The reaction conditions often involve maintaining a specific temperature and pH to ensure the selective bromination at the desired position on the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial in industrial settings to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran,3-bromotetrahydro-2,6-dimethoxy-5-methyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the corresponding hydrocarbon.

Mechanism of Action

The mechanism of action of 2H-Pyran,3-bromotetrahydro-2,6-dimethoxy-5-methyl- involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic interactions, while the methoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran,3-bromotetrahydro-2,6-dimethoxy-5-methyl- is unique due to the presence of both bromine and methoxy substituents, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds. The combination of these substituents allows for a broader range of chemical modifications and applications .

Properties

Molecular Formula

C10H11BrN5Na4O14P3

Molecular Weight

690.00 g/mol

IUPAC Name

tetrasodium;[[[(2R,3S,4R,5R)-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate

InChI

InChI=1S/C10H15BrN5O14P3.4Na/c11-9-13-3-6(14-10(12)15-7(3)19)16(9)8-5(18)4(17)2(28-8)1-27-32(23,24)30-33(25,26)29-31(20,21)22;;;;/h2,4-5,8,17-18H,1H2,(H,23,24)(H,25,26)(H2,20,21,22)(H3,12,14,15,19);;;;/q;4*+1/p-4/t2-,4-,5-,8-;;;;/m1..../s1

InChI Key

LHSZEDDOLBXHHW-QCYKBCJBSA-J

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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